Methyl 2-(methoxymethyl)piperidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(methoxymethyl)piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDSNOBIJSNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890536-82-9 | |
| Record name | methyl 2-(methoxymethyl)piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Etherification of Hydroxymethyl Piperidine Derivatives
One effective approach involves the methylation of a hydroxymethyl intermediate to form the methoxymethyl substituent:
Starting from 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine derivatives, the hydroxyl group is etherified using methyl iodide (MeI) in the presence of sodium hydride (NaH) and hexamethylphosphoramide (HMPA) as a solvent to yield the methyl ether (methoxymethyl) group.
This step is typically conducted under anhydrous conditions with careful control of temperature to avoid side reactions.
Esterification and Reduction Steps
The carboxylate ester group is introduced by esterification of the corresponding acid intermediate, often using methanol and acid catalysts.
Reduction of cyano or amide groups to the corresponding piperidine ring is achieved using lithium aluminum hydride (LiAlH4), a strong reducing agent, to obtain hydroxymethyl intermediates before etherification.
Catalytic Reductive Methylation
Reductive methylation using paraformaldehyde under hydrogen atmosphere with palladium or platinum catalysts allows for methylation of nitrogen atoms or other functional groups without toxic methylating agents like dimethyl sulfate.
This method is carried out under superatmospheric hydrogen pressure (5-15 atm) and moderate temperatures (90-100 °C), often in ethanol or methanol solvent.
Removal of water formed during the reaction is critical and achieved by azeotropic distillation using toluene or ethanol as entrainers.
Alternative Synthetic Routes
Other methods involve the use of acrylonitrile and diethyl malonate derivatives to build piperidine rings with desired substituents, followed by hydrogenation and functional group transformations.
Etherification reactions may use sodium hydride and methyl iodide in tetrahydrofuran (THF) or similar solvents to introduce methoxymethyl groups on piperidine rings.
Detailed Reaction Conditions and Examples
| Step | Reaction Type | Reagents & Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Esterification | Carboxylic acid + Methanol + Acid catalyst | Reflux, anhydrous conditions | Forms methyl ester group |
| 2 | Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether solvent, 0 °C to room temp | Reduces nitriles/amides to amines |
| 3 | Etherification | Sodium hydride (NaH), Methyl iodide (MeI), HMPA | Anhydrous, inert atmosphere, controlled temp | Converts hydroxymethyl to methoxymethyl |
| 4 | Catalytic reductive methylation | Paraformaldehyde, Pd/C or Pt/C catalyst, H2 gas | 5-15 atm H2, 90-100 °C, ethanol or methanol | Methylation of amines under mild conditions |
| 5 | Azeotropic distillation | Toluene or ethanol as entrainer | Distillation to remove water | Ensures reaction completion and purity |
Research Findings and Optimization Notes
The use of paraformaldehyde as a methylating agent is preferred over dimethyl sulfate due to lower toxicity and environmental impact.
Maintaining low water content during reductive methylation is essential for high yields; azeotropic distillation is a critical step.
Etherification with methyl iodide requires strictly anhydrous conditions and often the use of phase-transfer catalysts or crown ethers to enhance reaction rates and selectivity.
Hydrogenation steps for ring reduction and functional group modification benefit from controlled temperature and pressure to avoid over-reduction or side reactions.
Purification typically involves crystallization of hydrochloride salts or direct isolation of the esterified product by filtration and drying at elevated temperatures (around 100 °C).
Summary Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Advantages | Challenges |
|---|---|---|---|
| Catalytic reductive methylation | Paraformaldehyde, Pd/C or Pt/C, H2 | High yield, environmentally safer | Requires pressure equipment, water control |
| Etherification of hydroxymethyl | NaH, MeI, HMPA | Direct introduction of methoxymethyl | Sensitive to moisture, requires inert atmosphere |
| Esterification of acid intermediates | Methanol, acid catalyst | Straightforward, high conversion | Requires pure acid precursor |
| Reduction of nitriles/amides | LiAlH4 | Efficient ring formation | Highly reactive, requires careful handling |
| Hydrogenation of intermediates | Raney Co, Pt/C catalysts | Effective functional group transformations | Catalyst recovery and control of conditions |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(methoxymethyl)piperidine-2-carboxylate is primarily recognized for its utility in the synthesis of potent analgesics, particularly derivatives of fentanyl. Research indicates that modifications to the piperidine ring structure can lead to the development of new opioid analgesics with enhanced potency and safety profiles. The compound serves as a precursor in synthesizing various fentanyl analogs, which are crucial in pain management therapies.
Case Study: Fentanyl Derivatives
A study highlighted the synthesis of fentanyl-related compounds through the incorporation of methoxymethyl groups into the piperidine framework, significantly affecting their analgesic activity. For instance, the introduction of methyl substituents at specific positions on the piperidine ring has been shown to modulate potency and duration of action, making these derivatives valuable in clinical settings .
Buffering Agent in Biological Research
This compound is employed as a non-ionic organic buffering agent in cell culture applications. Its ability to maintain stable pH levels (ranging from 6 to 8.5) makes it suitable for various biological assays and experiments where pH fluctuations could affect cellular processes .
The compound is involved in several synthetic pathways that lead to the formation of complex organic molecules. Its structure allows for nucleophilic substitution reactions, which are fundamental in organic synthesis.
Synthesis Example
One notable reaction involves the use of this compound as a building block for synthesizing other piperidine derivatives. The reaction conditions typically involve mild heating and specific catalysts to facilitate the desired transformations .
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications suggests potential avenues for future research:
- Development of New Analgesics : Continued modification of this compound could lead to novel opioid analgesics with improved efficacy and reduced side effects.
- Biological Assays : Further studies could investigate its role as a buffering agent under varying biological conditions.
- Synthetic Methodologies : Research into more efficient synthetic routes utilizing this compound could enhance its accessibility for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 2-(methoxymethyl)piperidine-2-carboxylate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Key structural analogues identified include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score |
|---|---|---|---|---|---|
| Methyl piperidine-2-carboxylate HCl | 947667-22-3 | C7H14ClNO2 | 179.65 | Methyl ester, HCl salt | 0.91 |
| Ethyl piperidine-2-carboxylate HCl | 123495-48-7 | C8H16ClNO2 | 193.67 | Ethyl ester, HCl salt | 0.87 |
| (R)-Methyl 2-(isopropylamino)butanoate | 41994-45-0 | C8H17NO2 | 159.23 | Isopropylamino, methyl ester | 0.90 |
Key Differences :
- Substituent Variation : The target compound’s methoxymethyl group distinguishes it from simpler esters like methyl piperidine-2-carboxylate, which lacks this substituent .
- Salt Forms : Analogues such as methyl/ethyl piperidine-2-carboxylate hydrochlorides exhibit enhanced water solubility due to ionic properties, whereas the target compound’s neutral form may prioritize lipid solubility .
Physicochemical Properties
- Lipophilicity : The methoxymethyl group likely increases lipophilicity compared to unsubstituted esters (e.g., methyl piperidine-2-carboxylate), impacting membrane permeability and metabolic stability .
- Solubility : Hydrochloride salts of similar compounds (e.g., ethyl piperidine-2-carboxylate HCl) demonstrate higher aqueous solubility, suggesting the target compound may require formulation adjustments for bioavailability .
Biological Activity
Methyl 2-(methoxymethyl)piperidine-2-carboxylate (MMPC) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in research and industry.
Chemical Overview
- Molecular Formula : C9H17NO3
- Molecular Weight : 187.24 g/mol
- CAS Number : 1890536-82-9
MMPC is synthesized through the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions, typically involving sodium hydride or potassium carbonate as catalysts. This synthetic route allows for the production of MMPC as an intermediate in various organic synthesis applications, particularly in the development of biologically active compounds.
The precise mechanism of action of MMPC remains largely uncharacterized. However, as a piperidine derivative, it is hypothesized to interact with neurotransmitter receptors and enzymes, influencing various biological pathways. The presence of both methoxymethyl and carboxylate groups suggests that MMPC could exhibit unique reactivity and interactions with biological targets compared to simpler piperidine derivatives .
Anticancer Properties
Recent studies have indicated that piperidine derivatives can exhibit significant anticancer activity. For instance, compounds structurally related to MMPC have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzoylpiperidine | MDA-MB-231 (breast cancer) | 19.9 |
| Benzoylpiperidine | OVCAR-3 (ovarian cancer) | 31.5 |
| MMPC (hypothetical) | Various cancer lines | TBD |
These findings suggest that MMPC could be a candidate for further investigation in cancer therapy, particularly in targeting pathways involved in cell growth and survival .
Research Applications
MMPC serves as an important intermediate in organic synthesis, particularly in developing more complex organic molecules with potential therapeutic applications. Its unique structure allows for modifications that can enhance biological activity or target specificity.
Case Studies
- Synthesis and Evaluation of Piperidine Derivatives : A study focused on synthesizing various piperidine derivatives, including MMPC, evaluated their biological activities against several cancer cell lines. The results indicated that modifications to the piperidine ring significantly affected potency and selectivity against different cancer types .
- Mechanistic Studies on Piperidine Interactions : Research investigating the interaction of piperidine derivatives with specific enzymes revealed potential inhibitory effects on pathways associated with cancer progression. These studies highlighted the importance of structural features in determining biological activity .
Q & A
Basic: What synthetic strategies are commonly employed for preparing Methyl 2-(methoxymethyl)piperidine-2-carboxylate?
Methodological Answer:
A typical approach involves functionalizing the piperidine ring via carbamate or ester intermediates. For example, analogous compounds like piperidine carboxylates are synthesized using trifluoroacetic acid (TFA) in dichloromethane (DCM) to deprotect intermediates, followed by coupling reactions with activated esters or carbamates . Oxidation of methyl groups (e.g., methylpyridine to pyridinecarboxylic acid using potassium tert-amylate and HMPA under controlled conditions) may also be adapted for introducing methoxymethyl groups . Key steps include:
- Deprotection : Use TFA in anhydrous DCM for Boc-group removal (2.5 h, room temperature) .
- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide or ester bond formation.
- Purification : Column chromatography (silica gel, DCM/MeOH gradients) or recrystallization.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- HPLC : Monitor reaction progress and purity (e.g., C18 column, DCM/MeOH mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced: How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
Chiral resolution methods are critical for enantiopure synthesis:
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-methyl pyrrolidine carboxylate derivatives) to control stereocenters .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose-based columns) for separating enantiomers.
- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to ensure stereoselectivity.
Advanced: How to troubleshoot contradictory yield data in scaled-up syntheses?
Methodological Answer:
Contradictions often arise from:
- Reaction Scalability : Heat/mass transfer inefficiencies in large batches. Mitigate by optimizing mixing (e.g., continuous flow reactors for oxidation steps, as in pyridinecarboxylic acid synthesis ).
- Impurity Profiles : Side reactions (e.g., over-oxidation) can reduce yields. Use in-situ monitoring (FTIR or Raman spectroscopy) to detect intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMPU/THF mixtures) improve solubility of intermediates .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (P260: "Do not breathe dust/fume") .
- Static Control : Ground equipment and use non-sparking tools (P242/P243) to prevent ignition .
- Emergency Response : Immediate washing with soap/water for skin contact (P302+P352) and medical consultation for exposure (P313) .
Advanced: How to design experiments to study the compound’s reactivity in biological systems?
Methodological Answer:
- Probe Design : Incorporate fluorescent tags (e.g., benzyloxycarbonyl groups) for tracking interactions, as seen in macrophage infectivity studies .
- Kinetic Assays : Use stopped-flow techniques to measure binding constants with target proteins.
- Metabolic Stability : Perform liver microsome assays (e.g., human/rat microsomes, NADPH cofactor) to assess oxidative degradation.
Advanced: How to resolve discrepancies in spectroscopic data across studies?
Methodological Answer:
- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as chemical shifts vary with solvent.
- pH Effects : Protonation states (e.g., piperidine nitrogen) alter NMR signals. Control pH using buffer systems.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if NMR data conflicts .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Distillation : For volatile impurities (e.g., excess TFA) under reduced pressure.
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Flash Chromatography : Optimize gradients (e.g., 5–20% MeOH in DCM) to separate polar byproducts .
Advanced: What computational tools aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate dipole moments (relevant for solubility).
- logP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients for bioavailability studies.
- Molecular Dynamics : Simulate membrane permeability (e.g., GROMACS for lipid bilayer interactions).
Advanced: How to validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to active sites.
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS).
- Mutagenesis : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
